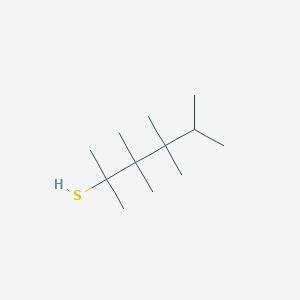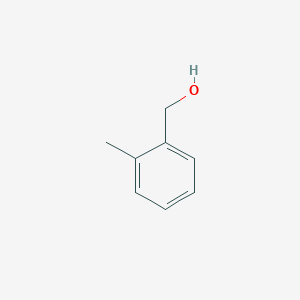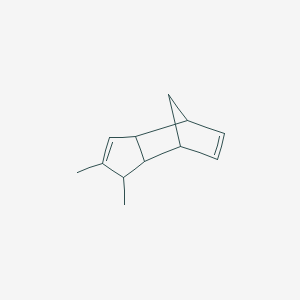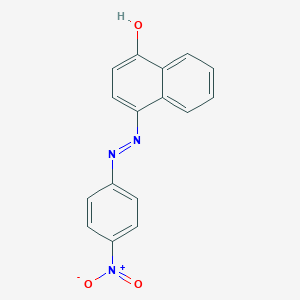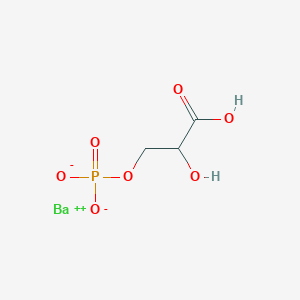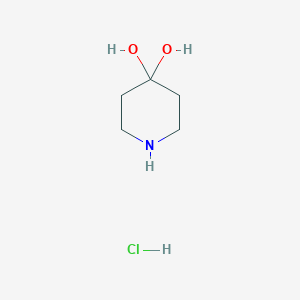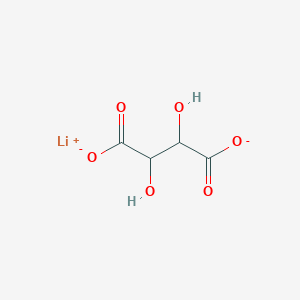
Dilithium tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium tartrate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a salt of lithium and tartaric acid, and its chemical formula is Li2C4H4O6. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of dilithium tartrate is not well understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its observed biochemical and physiological effects. For example, this compound has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and enzyme-modulating effects, as mentioned earlier. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using dilithium tartrate in lab experiments is its unique properties. It is a lithium-containing compound, which makes it ideal for use in the synthesis of lithium-containing materials. Additionally, its observed biochemical and physiological effects make it a promising candidate for drug discovery and development.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity. Lithium compounds can be toxic in high doses, and this compound is no exception. Therefore, caution must be taken when handling this compound in the lab.
Future Directions
There are several future directions for research on dilithium tartrate. One area of research is the synthesis of novel lithium-containing materials using this compound as a precursor. These materials can have various applications in energy storage and other electronic devices.
Another area of research is the development of this compound-based drugs for the treatment of neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound for scientific research. It has various applications in material science and biomedicine and exhibits unique biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, its potential for drug discovery and development makes it a compound worth studying further.
Synthesis Methods
Dilithium tartrate can be synthesized by reacting lithium hydroxide with tartaric acid in water. The reaction produces a white powder that can be purified by recrystallization. The yield of the synthesis process is dependent on the purity of the starting materials and the reaction conditions.
Scientific Research Applications
Dilithium tartrate has various applications in scientific research. One of the primary applications is in the field of material science, where it is used as a precursor for the synthesis of lithium-containing materials. These materials have unique properties, such as high electrical conductivity and low density, making them ideal for use in batteries and other electronic devices.
Another area of research where this compound has shown promise is in the field of biomedicine. It has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders, such as Alzheimer's and Parkinson's diseases. Furthermore, this compound has been shown to enhance the activity of certain enzymes, which can be beneficial in drug discovery and development.
Properties
| 868-16-6 | |
Molecular Formula |
C4H5LiO6 |
Molecular Weight |
156.0 g/mol |
IUPAC Name |
lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |
InChI Key |
ZPPPLBXXTCVBNC-ZVGUSBNCSA-M |
Isomeric SMILES |
[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)O)O |
| 868-16-6 | |
synonyms |
LiHC4H5O6.H2O, Butanedioic acid-2.3-dihydroxy monolithium sal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




